Advanced Scaffold Engineering: The Role of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid in Lipophilic Drug Design and Nanocarrier Systems
Advanced Scaffold Engineering: The Role of 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid in Lipophilic Drug Design and Nanocarrier Systems
Target Audience: Researchers, Medicinal Chemists, and LNP Formulation Scientists Compound: 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS: 1803587-40-7)
Executive Summary
In modern drug discovery and nucleic acid delivery, the architectural precision of lipophilic building blocks dictates both pharmacodynamics and pharmacokinetics. As a Senior Application Scientist, I frequently encounter the limitations of standard linear aliphatic chains—namely, poor membrane fusogenicity in lipid nanoparticles (LNPs) and high entropic penalties during receptor binding.
The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS 1803587-40-7) emerges as a highly specialized, conformationally restricted, branched scaffold. By integrating a rigid cyclohexyl spacer with a sterically demanding 3-methylpentyl tail, this molecule offers a unique solution for designing next-generation ionizable lipids and high-affinity receptor modulators. This whitepaper deconstructs the mechanistic rationale, synthetic utility, and formulation protocols for integrating this scaffold into advanced therapeutic systems.
Physicochemical Profile & Structural Rationale
To understand the utility of 1803587-40-7, we must first analyze its quantitative physicochemical properties. The data below highlights its suitability as a lipophilic anchor.
Table 1: Physicochemical and Structural Properties
| Property | Value | Mechanistic Implication |
| CAS Number | 1803587-40-7 | Unique identifier for procurement and QA/QC[1]. |
| Molecular Formula | C14H26O2 | Optimal carbon count for lipid tail integration. |
| Molecular Weight | 226.36 g/mol | Low MW allows for multi-tail conjugation to polyamines without exceeding LNP size limits[2]. |
| Structural Core | Cyclohexyl Ring | Imparts conformational restriction, reducing rotational degrees of freedom. |
| Aliphatic Tail | 3-Methylpentyl | Branched architecture disrupts tight lipid packing and lowers phase transition temperature. |
| Conjugation Handle | Acetic Acid (-COOH) | Enables high-yielding amide or ester coupling to target pharmacophores or amine cores. |
The Causality of Structural Choices
1. Conformational Restriction (The Cyclohexyl Ring): In traditional medicinal chemistry, flexible linear alkyl chains suffer from a high entropic penalty ( ΔS ) upon binding to hydrophobic receptor pockets (e.g., GPCRs or nuclear receptors). The incorporation of a 1,4-disubstituted cyclohexyl ring pre-organizes the molecule. This conformational restriction forces the ligand into a bioactive geometry, significantly increasing binding affinity and target selectivity by minimizing the loss of conformational entropy during the binding event [1].
2. Branched Lipophilicity (The 3-Methylpentyl Tail): For LNP engineering, the geometry of the lipid tail is paramount. Linear tails (like those in traditional liposomes) form stable, cylindrical bilayer structures. However, for mRNA delivery, LNPs must escape the endosome. The 3-methylpentyl branch introduces steric bulk, which drives the lipid to adopt a "cone-shaped" geometry under acidic conditions. This non-bilayer phase transition is the primary biophysical driver for endosomal membrane disruption and cytosolic cargo release[2, 3].
Application 1: Synthesis of Branched Ionizable Lipids
To harness the fusogenic properties of 1803587-40-7, it must be conjugated to an ionizable amine core. We utilize HATU-mediated coupling rather than standard EDC/NHS. Why? Polyamine cores used in LNP synthesis often contain sterically hindered secondary amines. HATU generates a highly reactive 7-azabenzotriazole active ester, ensuring near-quantitative conversion even in sterically demanding environments, thereby preventing the accumulation of difficult-to-separate mono-substituted intermediates.
Step-by-Step Synthetic Protocol
Self-Validating System: This protocol includes in-process TLC and LC-MS checkpoints to ensure intermediate fidelity before proceeding to formulation.
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Activation: Dissolve 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (2.2 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Add DIPEA (5.0 eq) followed by HATU (2.4 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
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Coupling: Slowly add the polyamine core (1.0 eq, e.g., a spermine analog or custom amine scaffold) dissolved in anhydrous DMF.
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Reaction Monitoring: Stir the reaction at 25°C for 12 hours. Validation Check: Monitor via LC-MS. The reaction is complete when the mass corresponding to the fully substituted polyamine is >95% abundant.
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Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, then dry over anhydrous Na2SO4.
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Purification: Concentrate under reduced pressure. Purify the crude oil via automated flash chromatography (Silica gel, gradient elution from 100% DCM to 90:10:1 DCM/MeOH/NH4OH).
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Final QC: Verify purity via 1H-NMR (CDCl3) and ensure HPLC purity is >98% before utilizing the lipid in microfluidic formulation.
Caption: Synthetic workflow for coupling 1803587-40-7 to a polyamine core using HATU chemistry.
Application 2: LNP Formulation and Endosomal Escape
Once the branched ionizable lipid is synthesized, it must be formulated into an LNP. We employ microfluidic mixing. Why? Bulk mixing methods (like ethanol injection or thin-film hydration) result in high polydispersity (PDI > 0.2). Microfluidic mixing forces the rapid alteration of solvent polarity in milliseconds, driving the kinetically controlled self-assembly of lipids around the negatively charged mRNA, consistently yielding monodisperse particles (PDI < 0.1).
Formulation Protocol
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Lipid Phase Preparation: Dissolve the custom branched ionizable lipid (synthesized above), DSPC (helper lipid), Cholesterol, and PEG-Lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.
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Aqueous Phase Preparation: Dilute the target mRNA in 50 mM Citrate buffer (pH 4.0). Validation Check: The acidic pH is critical to ensure the ionizable lipid is fully protonated during mixing, enabling electrostatic complexation with the mRNA.
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Microfluidic Mixing: Using a microfluidic mixer (e.g., NanoAssemblr), mix the lipid and aqueous phases at a 1:3 volume ratio with a total flow rate of 12 mL/min.
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Dialysis & Buffer Exchange: Immediately dialyze the resulting formulation against 1X PBS (pH 7.4) for 16 hours using a 100 kDa MWCO cassette to remove ethanol and neutralize the pH.
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Characterization: Measure particle size and PDI via Dynamic Light Scattering (DLS). Encapsulation efficiency (EE%) should be quantified using a Ribogreen assay (Target EE% > 90%).
Mechanism of Action: The Branched Advantage
Upon cellular uptake via endocytosis, the LNP is trapped in the endosome. As the endosomal ATPase pumps protons into the vesicle, the pH drops from 7.4 to ~5.5. The ionizable lipid core becomes protonated. The critical advantage of the 3-methylpentyl branch from our 1803587-40-7 scaffold is that its steric bulk forces the lipid to splay outward, transitioning from a cylindrical lamellar phase to an inverted hexagonal (HII) cone shape. This physically tears the endosomal membrane, releasing the mRNA into the cytosol [4].
Caption: Mechanism of LNP endosomal escape driven by the branched 3-methylpentyl lipid tail.
Conclusion
The compound 2-[4-(3-Methylpentyl)cyclohexyl]acetic acid (CAS 1803587-40-7) is far more than a simple catalog building block. By intelligently combining conformational restriction (cyclohexyl) with steric branching (3-methylpentyl), it provides medicinal chemists and formulation scientists with a highly tuned scaffold. Whether utilized to lock a GPCR ligand into its bioactive conformation or to engineer the next generation of highly fusogenic mRNA-LNPs, this molecule exemplifies the power of rational structural design in overcoming biological barriers.
References
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The Use of Conformational Restriction in Medicinal Chemistry ResearchGate[Link]
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Branched endosomal disruptor (BEND) lipids mediate delivery of mRNA and CRISPR-Cas9 ribonucleoprotein complex for hepatic gene editing and T cell engineering PubMed / National Institutes of Health (NIH)[Link]
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BEND it like UPenn: Branching LNPs for enhanced drug delivery BioXconomy[Link]
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Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome PMC / National Institutes of Health (NIH)[Link]
